Glutaned - 148822-97-3

Glutaned

Catalog Number: EVT-1463006
CAS Number: 148822-97-3
Molecular Formula: C15H27N6NdO9
Molecular Weight: 579.656
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
It is an anticoagulant. Complex of lanthanide element, , synthetic.
The lanthanide element from Glutaned replaces calcium in its complex with prothrombine, thus preventing the formation of thrombine and interrupting the blood coagulation process
,On rabbits (i.v.), the blood anticoagulating action appears after 0,5 - 1 hour. In vivo, the maximum effect occurs after 3 hours, the duration of action is 5 hours. In vitro, the action of 0.02 - 0.5 % solutions appears after 30.00 ± 0.08 seconds. Standard: 20.00 ± 0.06 seconds.
It is an anticoagulant. Complex of lanthanide element,, synthetic.
Overview

Glutathione, often referred to as a tripeptide composed of three amino acids—glutamate, cysteine, and glycine—is a critical antioxidant in the human body. It plays a vital role in protecting cells from oxidative stress, detoxifying harmful substances, and maintaining cellular redox balance. Glutathione exists primarily in two forms: reduced glutathione (GSH), which is the active form, and oxidized glutathione (GSSG), which results from the oxidation of GSH. The synthesis and regulation of glutathione are crucial for various physiological processes and have significant implications in health and disease.

Source

Glutathione is synthesized endogenously in the body, primarily in the liver. The availability of its constituent amino acids—glutamate, cysteine, and glycine—determines its synthesis rate. Additionally, dietary sources such as fruits, vegetables, and meats can influence glutathione levels indirectly by providing these amino acids.

Classification

Glutathione is classified as a tripeptide and an antioxidant. It is categorized under non-proteinogenic amino acids due to its unique structure and function distinct from standard protein-building blocks.

Synthesis Analysis

Methods

Glutathione synthesis occurs through a two-step enzymatic process:

  1. Formation of γ-Glutamylcysteine: The first step involves the condensation of glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL). This step is crucial as it represents the rate-limiting step in glutathione synthesis.
  2. Formation of Glutathione: The second step involves the addition of glycine to γ-glutamylcysteine, catalyzed by glutathione synthase (GS).

Technical Details

The activity of GCL is regulated by various factors including substrate availability and cellular redox state. Glutamine also plays a significant role as it can be converted into glutamate, thus influencing the synthesis pathway. Recent studies have shown that oxidative stress can enhance the expression of enzymes involved in glutathione synthesis, thereby increasing its production under stress conditions .

Molecular Structure Analysis

Structure

Glutathione has a simple tripeptide structure represented as:

GSH= L glutamyl L cysteinyl glycine\text{GSH}=\text{ L glutamyl L cysteinyl glycine}

The molecular formula for reduced glutathione is C10H17N3O6SC_{10}H_{17}N_{3}O_{6}S, with a molecular weight of approximately 307.33 g/mol.

Data

  • Chemical Structure: The structure consists of a peptide bond between the carboxyl group of glutamate and the amino group of cysteine, followed by another peptide bond linking cysteine to glycine.
  • Conformation: Glutathione exists predominantly in a reduced form under physiological conditions, allowing it to act effectively as an antioxidant.
Chemical Reactions Analysis

Reactions

Glutathione participates in numerous biochemical reactions:

  1. Redox Reactions: GSH donates electrons to neutralize free radicals and reactive oxygen species.
  2. Conjugation Reactions: It conjugates with various electrophiles through the thiol group (-SH) of cysteine, facilitating detoxification processes.
  3. Enzymatic Reactions: GSH serves as a cofactor for various enzymes including glutathione peroxidase and glutathione S-transferases.

Technical Details

The regeneration of GSH from its oxidized form (GSSG) is mediated by glutathione disulfide reductase (GSR), which requires NADPH as a reducing agent .

Mechanism of Action

Process

The mechanism by which glutathione exerts its protective effects involves several pathways:

  1. Antioxidant Defense: GSH directly neutralizes free radicals through oxidation to GSSG.
  2. Detoxification: It conjugates with harmful substances, making them more water-soluble for excretion.
  3. Regulation of Cellular Functions: GSH influences signaling pathways that regulate cell proliferation, apoptosis, and immune responses.

Data

Studies indicate that intracellular levels of GSH are tightly regulated and can influence cellular fate during stress conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Glutathione is typically found as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar nature.

Chemical Properties

  • pH Stability: Stable within a pH range of 4-8 but can degrade at extreme pH levels.
  • Reactivity: The thiol group makes it highly reactive with electrophiles.

Relevant data indicates that GSH concentrations vary significantly across different tissues, with the liver exhibiting the highest levels .

Applications

Scientific Uses

  1. Clinical Research: Glutathione levels are studied in various diseases including cancer, neurodegenerative diseases, and autoimmune disorders due to its role in oxidative stress.
  2. Pharmaceuticals: Used as a supplement for detoxification therapies and enhancing antioxidant defenses.
  3. Biotechnology: Employed in cell culture systems to improve cell viability and function under oxidative stress conditions.
Introduction to Gluten: Biochemical Composition and Global Health Relevance

Prevalence in Triticum Species: Wheat, Barley, and Rye

Gluten proteins appear in botanically related grains within the Triticeae tribe:

  • Wheat (Triticum species): Contains the highest gluten concentration (75-85% of total protein), with gliadins and glutenins distributed throughout the endosperm. Modern bread wheat (T. aestivum) contains six sets of chromosomes (AABBDD), contributing to gluten complexity through multiple orthologous genes. Ancient varieties (einkorn, emmer, spelt) contain immunologically distinct but clinically active gluten proteins [3] [9].

  • Barley (Hordeum vulgare): Contains hordeins (45-50% of grain protein) with structural homology to γ-gliadins. B-hordeins demonstrate particularly high sequence similarity to wheat gliadins, explaining their cross-reactivity in celiac disease [3] [9].

  • Rye (Secale cereale): Contains secalins (30-50% of grain protein), with ω-secalins sharing epitopes with ω-gliadins. Rye's gluten fraction exhibits lower elasticity than wheat but retains immunotoxicity [3] [9].

Oats (Avena sativa) contain avenins (10-15% of grain protein), which are less stimulatory in most celiac patients but remain controversial due to potential cultivar-specific toxicity and frequent cross-contamination with wheat gluten during processing [3] [9]. Hybrid grains like triticale (wheat-rye cross) express both gliadin and secalin components, maintaining full immunogenicity [3].

Role in Food Industry: Structural Properties in Baked Goods

Gluten's unique physicochemical properties underpin its irreplaceable functionality in processed foods:

  • Dough Mechanics: Hydrated gluten forms a continuous viscoelastic network through:
  • Hydrogen bonding: Glutamine residues facilitate extensive hydrogen bonding with water and starch
  • Disulfide crosslinking: Cysteine residues create both intra- and intermolecular bonds
  • Hydrophobic interactions: Nonpolar regions promote protein aggregation [6] [9]This protein matrix traps CO₂ during fermentation, enabling dough expansion (rise) while providing structural integrity to prevent bubble collapse.
  • Processing Determinants:
  • Water absorption: Gluten binds ≈2× its weight in water, governing dough yield and softness
  • Cohesivity/Viscosity: Primarily gliadin-mediated properties enabling dough sheeting and machining
  • Elasticity: Glutenin-dependent parameter controlling gas retention and final product shape [3] [6]Industrial processes enhance functionality through vital wheat gluten (75-80% protein) extracted by starch washing. This powder improves baking quality when added to low-protein flours and serves as the basis for meat analogs (seitan) due to its fibrous texture when cooked [3] [9].

Table 2: Functional Properties of Gluten Fractions in Food Applications

PropertyPrimary ContributorMechanismFood Application Relevance
Extensibilityω- and γ-GliadinsLimited chain entanglementSheetability (pastas, tortillas)
ElasticityHMW GluteninsInterchain disulfide crosslinksGas retention (bread, rolls)
ThermosettingAggregated GluteninsHeat-induced polymerizationStructure fixation during baking
Water BindingGlutamine residuesHydrogen bondingDough yield, shelf-life extension
Lipid BindingHydrophobic domainsNon-polar interactionsEmulsion stabilization (sauces)

Global Health Burden: Celiac Disease, Non-Celiac Gluten Sensitivity, and Wheat Allergy

Gluten-related disorders affect approximately 10% of the global population, presenting distinct pathophysiological mechanisms:

  • Celiac Disease (CD):
  • Prevalence: Affects 1-2% of populations of European descent, with ≈83% undiagnosed historically [1] [10]
  • Mechanism: HLA-DQ2/DQ8 restricted autoimmune enteropathy triggered by deamidated gluten peptides
  • Pathology: Characterized by villous atrophy, crypt hyperplasia, and intraepithelial lymphocytosis, leading to malabsorption complications (anemia, osteoporosis) [3] [10]
  • Non-Celiac Gluten Sensitivity (NCGS):
  • Prevalence: Estimated 0.5-13% globally, though diagnostic biomarkers remain elusive [7] [10]
  • Mechanism: Innate immune activation and altered intestinal permeability proposed, but FODMAPs (fermentable carbohydrates) may contribute to symptoms
  • Presentation: IBS-like gastrointestinal symptoms (bloating, pain) and extraintestinal manifestations (fatigue, headache) within hours of ingestion, improving with gluten exclusion [7] [10]
  • Wheat Allergy:
  • Forms: Includes IgE-mediated reactions (anaphylaxis, baker's asthma), wheat-dependent exercise-induced anaphylaxis (WDEIA), and eosinophilic esophagitis (EoE) [4] [10]
  • Targets: Responses against albumin/globulin fractions, ω-5-gliadin, or nonspecific lipid transfer proteins (nsLTPs) [4]

The economic burden includes direct medical costs and a growing gluten-free food market projected to reach $4.25 billion in the U.S. by 2029 [8]. Diagnostic challenges persist, particularly for NCGS, which remains a diagnosis of exclusion after ruling out CD and wheat allergy [7] [10].

Table 3: Global Prevalence and Key Features of Gluten-Related Disorders

DisorderPrevalenceImmune MechanismKey Diagnostic Markers
Celiac Disease1-2% (Western populations)Autoimmune (HLA-DQ2/DQ8 restricted)Anti-tTG IgA, Anti-DGP IgA, EMA
Non-Celiac Gluten Sensitivity0.5-13%Innate immunity (No autoantibodies)None; diagnosis of exclusion
Wheat Allergy0.4-1.3% (Children); 0.5% (Adults)IgE-mediated or mixedWheat-specific IgE, SPT
Dermatitis Herpetiformis0.01-0.03%Autoimmune (IgA deposition)Skin biopsy (IgA granules)
Gluten AtaxiaRare (≈1:3500 neurological ataxias)Autoantibody-mediatedAnti-gliadin antibodies (IgG)

Properties

CAS Number

148822-97-3

Product Name

Glutaned

IUPAC Name

(2S)-2,5-diamino-5-oxopentanoate;neodymium(3+)

Molecular Formula

C15H27N6NdO9

Molecular Weight

579.656

InChI

InChI=1S/3C5H10N2O3.Nd/c3*6-3(5(9)10)1-2-4(7)8;/h3*3H,1-2,6H2,(H2,7,8)(H,9,10);/q;;;+3/p-3/t3*3-;/m000./s1

InChI Key

UVPMXSDWMHFVOT-ZRIQBPNSSA-K

SMILES

C(CC(=O)N)C(C(=O)[O-])N.C(CC(=O)N)C(C(=O)[O-])N.C(CC(=O)N)C(C(=O)[O-])N.[Nd+3]

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